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Compound of Interest

Compound Name: Methyl 6-aminonicotinate

Cat. No.: B027165 Get Quote

An in-depth examination of the Nuclear Magnetic Resonance (NMR) spectroscopic data for

Methyl 6-aminonicotinate, a pivotal building block in pharmaceutical and chemical synthesis.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive resource for the structural elucidation and verification of this compound.

Core Spectroscopic Data
Methyl 6-aminonicotinate (CAS No: 36052-24-1) is a pyridine derivative with the molecular

formula C₇H₈N₂O₂. Its structure is confirmed through a combination of spectroscopic

techniques, with Nuclear Magnetic Resonance (NMR) providing the most detailed insights into

its molecular framework. The following sections present the experimentally determined ¹H and

¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The NMR spectra were acquired on a 400 MHz spectrometer using Dimethyl Sulfoxide-d₆

(DMSO-d₆) as the solvent.

¹H NMR (Proton NMR) Data Summary

The proton NMR spectrum provides detailed information about the hydrogen atoms within the

molecule. The experimental data is summarized in the table below.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.54 s - 1H
H-2 (Pyridine

ring)

7.81 dd 8.8, 2.4 1H
H-4 (Pyridine

ring)

6.82 s - 2H
-NH₂ (Amino

group)

6.47 d 8.8 1H
H-5 (Pyridine

ring)

3.75 s - 3H
-OCH₃ (Ester

methyl)

Source: The

Royal Society of

Chemistry[1]

¹³C NMR (Carbon-13 NMR) Data Summary

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the

molecule.
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Chemical Shift (δ) ppm Assignment

166.2 C=O (Ester carbonyl)

163.1 C-6 (Pyridine ring)

151.5 C-2 (Pyridine ring)

138.0 C-4 (Pyridine ring)

113.8 C-3 (Pyridine ring)

107.7 C-5 (Pyridine ring)

51.8 -OCH₃ (Ester methyl)

Source: The Royal Society of Chemistry[1]

Experimental Protocols
The following is a representative protocol for the acquisition of NMR spectra for Methyl 6-
aminonicotinate, based on established methodologies for similar organic compounds and the

specifics from the data source.[1]

1. Sample Preparation:

Accurately weigh approximately 10-20 mg of Methyl 6-aminonicotinate for ¹H NMR

analysis (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated Dimethyl Sulfoxide (DMSO-d₆).

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if

necessary.

Filter the solution through a pipette containing a small plug of cotton or glass wool directly

into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could affect

the spectral quality.

Securely cap the NMR tube.

2. NMR Data Acquisition:
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Instrument: A 400 MHz NMR spectrometer.

Setup:

Insert the prepared NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

Optimize the magnetic field homogeneity (shimming) to achieve the best possible

resolution and line shape.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans (typically several hundred to thousands) is required due to the

lower natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase and baseline correct the spectrum to ensure accurate integration and peak

identification.

Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50

ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the

protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecular structure.

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of

Methyl 6-aminonicotinate.
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Workflow for Spectroscopic Analysis of Methyl 6-aminonicotinate

Sample Preparation

NMR Data Acquisition (400 MHz)

Data Processing and Analysis

Final Output

Weigh Sample

Dissolve in DMSO-d6

Filter and Transfer to NMR Tube

Instrument Setup (Lock, Shim)

Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum

Fourier Transform

FID FID

Phase and Baseline Correction

Chemical Shift Calibration

Integration and Structural Assignment

Spectroscopic Data Report

Click to download full resolution via product page

A generalized workflow for the NMR analysis of Methyl 6-aminonicotinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b027165?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d4/gc/d4gc06307d/d4gc06307d1.pdf
https://www.benchchem.com/product/b027165#spectroscopic-data-for-methyl-6-aminonicotinate-nmr
https://www.benchchem.com/product/b027165#spectroscopic-data-for-methyl-6-aminonicotinate-nmr
https://www.benchchem.com/product/b027165#spectroscopic-data-for-methyl-6-aminonicotinate-nmr
https://www.benchchem.com/product/b027165#spectroscopic-data-for-methyl-6-aminonicotinate-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b027165?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

